molecular formula C8H7NO2S B8804688 methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No. B8804688
M. Wt: 181.21 g/mol
InChI Key: OSZRKQNJIOWIFE-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)7-4-5-6(12-7)2-3-9-5/h2-4,9H,1H3

InChI Key

OSZRKQNJIOWIFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Pd/C (0.4 eq.) and ammonium formate (6 eq.) were added to a 0.1M solution of methyl 5-[(E)-2-(dimethylamino)ethenyl]-4-nitrothiophene-2-carboxylate in MeOH/EtOAc 1:1, and the mixture was heated to reflux for 30 min; after cooling to RT the flask was flushed with nitrogen a few times, then the reaction mixture was filtered and the solution evaporated i. vac. The residue was dissolved in EtOAc and washed with water and brine, dried over Na2SO4, and concentrated i. vac. The crude product (50% over two steps) was used as such. 1H-NMR (400 MHz, CDCl3, 300 K, δ) 8.44 (bs, 1H), 7.72 (s, 1H), 7.21 (bs, 1H), 6.50 (bs, 1H), 3.91 (s, 3H); MS (ES+) m/z 182 (M+H)+.
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solution
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MeOH EtOAc
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Synthesis routes and methods II

Procedure details

To a solution of methyl 5-(2-dimethylaminovinyl)-4-nitro-thiophene-2-carboxylate (0.698 g, 2.73 mmol) in MeOH (15.0 mL) were added ammonium formate (0.332 g, 5.26 mmol) and Pd/C (33.2 mg, 10% by weight). The mixture was refluxed for 6 h. Additional ammonium formate (0.664 g, 10.53 mmol) was added to the reaction and the mixture was refluxed for 20 h. Additional ammonium formate (0.664 g, 10.53 mmol) and Pd/C (0.1 g, 30% by weight) were added and the reaction mixture was refluxed for another 8 h. Additional Pd/C (0.1 g, 30% by weight) was added and the mixture was refluxed for another 16 h. The reaction was cooled and filtered through a Celite® plug. The filtrate was concentrated in vacuo, taken up in EtOAc (0.2 L) and washed with water, saturated aq NaCl, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by HPLC to obtain methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate as a yellow solid (0.078 g, 16%). 1H NMR (400 MHz, CDCl3) δ (ppm) 8.40 (s, 1H) 7.71 (s, 1H) 7.20 (t, J=2.7 Hz, 1H) 6.50 (m, 1H), 3.90 (s, 3H).
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0.698 g
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0.332 g
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15 mL
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33.2 mg
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catalyst
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0.664 g
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0.664 g
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0.1 g
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0.1 g
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Synthesis routes and methods III

Procedure details

A solution of methyl (E)-5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate (20 g, 78 mmol), 5% palladium/carbon (2 g) and acetic acid (20 ml) in tetrahydrofuran (300 ml) was stirred under hydrogen atmosphere (3.5 atm) at room temperature for 16 hr. The reaction mixture was filtered through celite and concentrated under reduced pressure. Diethyl ether (300 ml) was added to the residue. The mixture was washed successively with 1N hydrochloric acid (100 ml×2), water (100 ml), saturated aqueous sodium hydrogen carbonate solution (100 ml×2) and saturated brine (100 ml), and dried over magnesium sulfate. Filtration and concentration under reduced pressure gave methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate (12 g, yield 87%).
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20 g
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20 mL
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300 mL
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2 g
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